molecular formula C10H10ClF2N3 B12068435 6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine

6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine

Cat. No.: B12068435
M. Wt: 245.65 g/mol
InChI Key: NCWDWTNYTGGUIC-UHFFFAOYSA-N
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Description

6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an isopropyl group attached to a pyrazolo[3,4-b]pyridine core.

Preparation Methods

The synthesis of 6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine involves several steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

    Trifluoromethylpyridines: These compounds share the trifluoromethyl group and have similar applications in agrochemicals and pharmaceuticals.

    Pyrimidinamine derivatives:

Properties

Molecular Formula

C10H10ClF2N3

Molecular Weight

245.65 g/mol

IUPAC Name

6-chloro-5-(difluoromethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C10H10ClF2N3/c1-5(2)16-10-6(4-14-16)3-7(9(12)13)8(11)15-10/h3-5,9H,1-2H3

InChI Key

NCWDWTNYTGGUIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)C(F)F)Cl

Origin of Product

United States

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